ML167 is a potent and selective inhibitor of Cdc2-like kinase 4 (Clk4) and dual-specificity tyrosine phosphorylation-regulated kinase (Dyrk) enzymes. [] These kinases play crucial roles in gene splicing, particularly the phosphorylation of serine- and arginine-rich (SR) proteins within the spliceosome. [] ML167 emerged as a promising candidate from a series of substituted 6-arylquinazolin-4-amines investigated for Clk/Dyrk inhibition. []
Mechanism of Action
ML167 functions as an ATP-competitive inhibitor of Clk4 and Dyrk kinases. [] By blocking the activity of these enzymes, ML167 disrupts the phosphorylation of SR proteins. [] This interference with SR protein phosphorylation likely impacts the assembly and activity of the spliceosome, ultimately affecting gene splicing. []
Applications
Chemoresistance in Acute Myeloid Leukemia (AML): Research suggests that ML167, by inhibiting Clk4, can enhance the sensitivity of chemoresistant AML cells to chemotherapy drugs like cytarabine and daunorubicin. [] This effect is potentiated when combined with PAK inhibitors like FRAX597. [] Preclinical studies show promise for this combination therapy in improving survival and reducing disease burden in AML models. []
Related Compounds
TG003
Compound Description: TG003 is a potent and selective inhibitor of CDC2-like kinases (CLKs), particularly CLK1 and CLK4. [, ] It exhibits anti-cancer activity by disrupting RNA splicing and affecting the function of the splicing regulator SRRM1. []
Relevance: TG003 is structurally related to ML167 and shares its ability to inhibit CLKs. [, ] Both compounds have been investigated for their potential in overcoming chemoresistance in acute myeloid leukemia (AML). []
FRAX597
Compound Description: FRAX597 is a small molecule inhibitor that selectively targets p21-activated kinases (PAKs), specifically PAK1. [] It demonstrates synergistic effects with CLK inhibitors in reducing the growth and colony-forming capacity of chemoresistant AML cells. []
Relevance: While not structurally similar to ML167, FRAX597 is directly related to its research context. Both compounds have been studied in combination to target the PAK1-Clk-SRRM1 network, a critical vulnerability in chemoresistant AML. []
Cytarabine
Compound Description: Cytarabine is a chemotherapy agent commonly used in the treatment of acute myeloid leukemia (AML). [] It acts as a pyrimidine nucleoside analog, interfering with DNA synthesis and leading to cancer cell death. []
Relevance: Cytarabine is not structurally related to ML167 but plays a crucial role in the research context. Studies have investigated the use of ML167 in combination with cytarabine to overcome chemoresistance in AML. []
Daunorubicin
Compound Description: Daunorubicin is an anthracycline antibiotic that functions as a chemotherapy medication. [] Similar to cytarabine, it disrupts DNA synthesis within cancer cells, leading to cell death. []
Relevance: Daunorubicin is not structurally related to ML167, but it is essential to the research context as it is often used in combination with cytarabine for treating AML. [] Studies have explored the potential of using ML167 alongside daunorubicin and cytarabine to combat chemoresistance in AML. []
6-arylquinazolin-4-amines
Compound Description: 6-arylquinazolin-4-amines represent a class of chemical compounds investigated for their inhibitory activity against both Clk and Dyrk kinases. [] These compounds exhibit promising potential for controlling splicing mechanisms. []
Relevance: This chemical class is directly relevant to ML167, as it belongs to the 6-arylquinazolin-4-amine class. [] The identification and validation of ML167 as a potent and selective Clk inhibitor within this class contribute to the broader research on splicing regulation. []
Gefitinib
Compound Description: Gefitinib is a medication used to treat certain types of lung cancer. It works by blocking the activity of a protein called epidermal growth factor receptor (EGFR), which is involved in the growth and spread of cancer cells. []
Relevance: Gefitinib serves as a reference compound in research related to ML167, specifically in the context of EGFR inhibition. [] While not structurally related, ML167 demonstrated a higher binding free energy and 3D pharmacophore fit value compared to Gefitinib when tested against EGFR. []
Erlotinib
Compound Description: Erlotinib is a medication used for treating certain types of lung cancer that have spread to other parts of the body. Like Gefitinib, it acts as an EGFR inhibitor, targeting cancer cell growth and proliferation. []
Relevance: Erlotinib, similar to Gefitinib, serves as a reference compound in studies involving ML167, particularly concerning EGFR inhibition. [] While not structurally related, ML167 exhibited superior binding energy and 3D pharmacophore fit value compared to Erlotinib when tested against EGFR. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Naluzotan, also known as PRX-00023, is a selective and potent 5-HT1A receptor partial agonist, for the treatment of generalized anxiety disorder and major depressive disorder. Naluzotan demonstrated significant antidepressant and anxiolytic effects as per the HAM-D and MADRS and the HAM-A, respectively, in some trials, but in others it did not. In the end it was not found to be significantly superior enough to placebo and development was stopped.
NAMI-A is a ruthenium anticancer agent and a metastasis inhibitor. NAMI is an acronym for "New Anti-tumour Metastasis Inhibitor", while the -A suffix indicates that this is the first of a potential series. NAMI-A is a potent agent for the treatment of solid tumor metastases as well as when these tumor lesions are in an advanced stage of growth. NAMI-A is endowed with a mechanism of action unrelated to direct tumor cell cytotoxicity, and such mechanism of action is responsible for a reduced host toxicity. NAMI-A and KP-1019 are two ruthenium anticancer agents that have entered clinical trials. (http://en.wikipedia.org/wiki/NAMI-A).
N-(Aminooxy-PEG3)-N-bis(PEG4-t-butyl ester) is an Aminooxy PEG Linker. Aminooxy-PEG can be used in bioconjugation. It reacts with an aldehyde to form an oxime bond. If a reductant is used, it will form a hydroxylamine linkage.
N-(Amino-PEG1)-N-bis(PEG2-propargyl) HCl salt is a PEG derivative containing an amino group with two propargyl groups. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The propargyl groups can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage. PEG Linkers may be useful in the development of antibody drug conjugates.
N-(Amino-PEG3)-N-bis(PEG3-acid) HCl salt is a PEG derivative containing an amino group with two terminal carboxylic acids. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The terminal carboxylic acids can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. PEG Linkers may be useful in the development of antibody drug conjugates.
N-(Amino-PEG3)-N-bis(PEG3-t-butyl ester) HCl salt is a PEG derivative containing an amino group with two t-butyl esters. The amino groups is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The t-butyl protected carboxyl group can be deprotected under acidic conditions. PEG Linkers may be useful in the development of antibody drug conjugates and drug delivery methods.
N-(Amino-PEG5)-N-bis(PEG4-acid) is a PEG derivative containing an amino group with two terminal carboxylic acids. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The terminal carboxylic acids can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. PEG Linkers may be useful in the development of antibody drug conjugates.